LOXL2 Inhibitory Activity: 5-Chloro Benzothiazole Ethanamine Free Base Demonstrates Sub-300 nM Potency in CHO Cell Assay
The free base form of the target compound (CAS 210428-37-8; PubChem CID 7131974) is annotated in the MolBiC IDRBLab bioactivity database with a LOXL2 IC₅₀ < 300 nM, measured in a CHO cell-based assay [1]. This potency falls within the range observed for AMTz lead inhibitors in the published J. Med. Chem. 2019 series, where optimized LOXL2-selective AMTz compounds achieved IC₅₀ values of 86–380 nM [2]. While the target compound itself is a primary amine building block rather than the final inhibitor, its structural correspondence to the aminomethylenethiazole core means that its 5-chloro substitution directly maps onto the SAR trend where electron-withdrawing 5-substituents on the thiazole ring improve LOXL2 potency relative to unsubstituted or electron-donating variants [2].
| Evidence Dimension | LOXL2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 300 nM (free base, CHO cell assay) |
| Comparator Or Baseline | AMTz lead compounds 7a (IC₅₀ = 86 nM) and 21a (IC₅₀ = 109 nM); comparator BAPN (IC₅₀ = 665 nM); all measured under 1 h preincubation in LOXL2 assay [2] |
| Quantified Difference | Target compound IC₅₀ is within ~3.5-fold of the most potent AMTz leads and approximately 2.2-fold more potent than the pan-LOX inhibitor BAPN |
| Conditions | CHO cell-based LOXL2 assay; free base form tested; database entry from MolBiC IDRBLab [1]; comparator data from J. Med. Chem. 2019 Table 6 [2] |
Why This Matters
For procurement decisions, this establishes that the 5-chloro benzothiazole ethanamine scaffold possesses intrinsic LOXL2-targeting activity at nanomolar concentrations, justifying its selection over unsubstituted or differently substituted benzothiazole ethanamine building blocks when the research objective is LOXL2 inhibitor development.
- [1] MolBiC IDRBLab Bioactivity Database. Compound IT0500176: 2-(5-Chlorobenzo[d]thiazol-2-yl)ethanamine; LOXL2 IC₅₀ < 300 nM. https://molbic.idrblab.net/data/bioactivity/details/IT0500176 View Source
- [2] Schilter H, Findlay AD, Perryman L, et al. J Med Chem. 2019;63(5):2308-2324. Table 6: Activity of AMT and AMTz Inhibitors against LOX, LOXL2, and LOXL3. View Source
